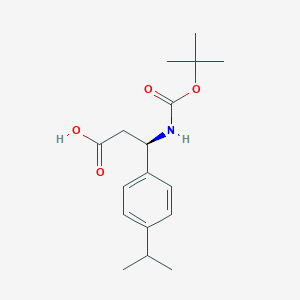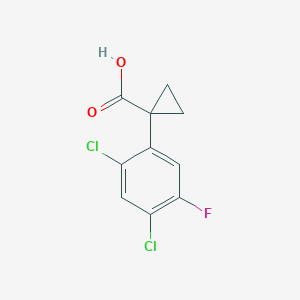![molecular formula C5H12Cl2N4 B13536391 methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)
methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
化学反応の分析
Types of Reactions
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methyl group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce primary or secondary amines .
科学的研究の応用
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or other proteins. This interaction can lead to changes in cellular processes and biological pathways .
類似化合物との比較
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in the synthesis of nucleoside analogues.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: A polytriazolylamine ligand used in catalysis.
Uniqueness
Methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride is unique due to its specific structure, which combines a triazole ring with a methylamine group. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C5H12Cl2N4 |
|---|---|
分子量 |
199.08 g/mol |
IUPAC名 |
N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H |
InChIキー |
IFEXWKFMPDSIDK-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NN(C=N1)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


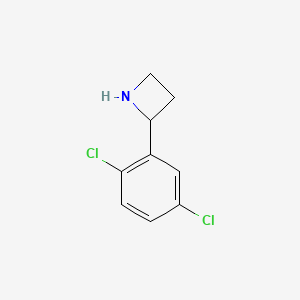

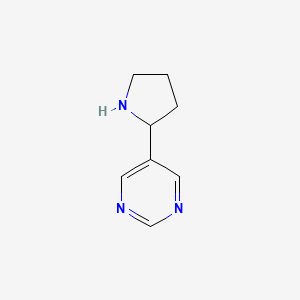
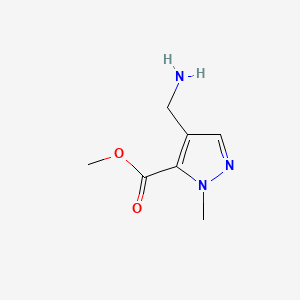

![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)

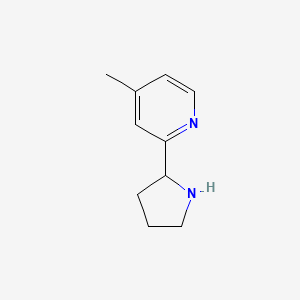

![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
